molecular formula C15H18N6O B2876988 3-ethyl-N-[2-(4-methoxyphenyl)ethyl]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899730-41-7

3-ethyl-N-[2-(4-methoxyphenyl)ethyl]triazolo[4,5-d]pyrimidin-7-amine

Cat. No. B2876988
CAS RN: 899730-41-7
M. Wt: 298.35
InChI Key: IRTGBJKKANCKTA-UHFFFAOYSA-N
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Description

“3-ethyl-N-[2-(4-methoxyphenyl)ethyl]triazolo[4,5-d]pyrimidin-7-amine” is a triazolopyrimidine compound . Triazolopyrimidines are a class of heterocyclic compounds that contain a pyrimidine ring fused with a 1,2,3-triazole ring . They have been shown to exhibit a wide range of biological activities .


Synthesis Analysis

Triazolopyrimidines can be synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of triazolopyrimidines consists of a pyrimidine ring fused with a 1,2,3-triazole ring . The triazole ring contains two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

Triazolopyrimidines can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure . The exact reactions would depend on the specific substituents present in the molecule.

Scientific Research Applications

Neuroprotective Agent

This compound has been evaluated for its potential as a neuroprotective agent . It may offer therapeutic benefits in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The neuroprotective properties are attributed to the compound’s ability to reduce neuronal death and restore neuronal function .

Anti-neuroinflammatory Agent

Research suggests that the compound has anti-neuroinflammatory properties . It can inhibit the production of pro-inflammatory molecules like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in human microglia cells, which are key players in the inflammatory response of the central nervous system .

Anticancer Activity

Compounds with a triazole-pyrimidine structure have shown promise in anticancer activity . They may work by interfering with the proliferation of cancer cells and inducing apoptosis, making them potential candidates for cancer therapy .

Antiviral Applications

The triazole and pyrimidine moieties of the compound suggest potential antiviral applications . These could be particularly relevant in the development of treatments for viral infections, where the compound might inhibit viral replication or assembly .

Antioxidant Properties

The compound may also serve as an antioxidant . Its chemical structure allows it to neutralize free radicals, which can prevent oxidative stress-related damage in cells and tissues .

Antimicrobial Agent

Lastly, the compound’s structure indicates potential use as an antimicrobial agent . It could be effective against a range of microbial pathogens by disrupting their cellular processes or inhibiting essential enzymes .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

It’s known that 4-methoxyphenethylamine, a compound with a similar methoxyphenyl structure, inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This suggests that our compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that our compound might affect similar biochemical pathways.

Pharmacokinetics

It’s known that the compound is oil-soluble , which could influence its absorption and distribution in the body

Result of Action

Similar compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that our compound might have similar effects.

Action Environment

Given that it is an oil-soluble compound , factors such as pH and temperature could potentially influence its solubility and therefore its bioavailability and efficacy.

properties

IUPAC Name

3-ethyl-N-[2-(4-methoxyphenyl)ethyl]triazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-3-21-15-13(19-20-21)14(17-10-18-15)16-9-8-11-4-6-12(22-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTGBJKKANCKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-N-[2-(4-methoxyphenyl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

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